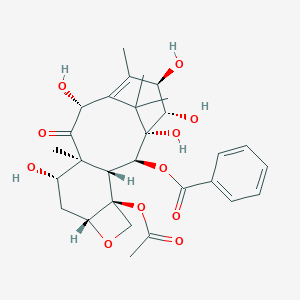
4|A-Hidroxi-10-DAB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4|A-Hydroxy-10-DAB, also known as 4|A-Hydroxy-10-deacetylbaccatin III, is a chemical compound derived from the Taxus species. It is a crucial intermediate in the synthesis of paclitaxel, a widely used chemotherapeutic agent. The compound has garnered significant attention due to its role in the production of various taxane derivatives, which are essential in cancer treatment .
Aplicaciones Científicas De Investigación
4|A-Hydroxy-10-DAB has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex taxane derivatives.
Biology: The compound is studied for its role in the biosynthesis of natural products.
Medicine: It is a key intermediate in the production of paclitaxel, which is used in the treatment of various cancers, including breast, lung, and ovarian cancers.
Industry: The compound is utilized in the large-scale production of taxane-based chemotherapeutic agents
Mecanismo De Acción
Action Environment:
Environmental factors, such as soil composition, climate, and yew tree growth conditions, influence 10-DAB production. Stability and efficacy depend on these factors.
References:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4|A-Hydroxy-10-DAB typically involves the extraction of 10-deacetylbaccatin III from the needles of Taxus species. This is followed by a series of chemical reactions to introduce the hydroxy group at the 4|A position. The process often includes steps such as oxidation, reduction, and selective protection and deprotection of functional groups .
Industrial Production Methods: On an industrial scale, the isolation of 4|A-Hydroxy-10-DAB is achieved through solvent crystallization without employing chromatographic separation. This method involves the extraction of biomass with alcohol or its mixture with a less polar solvent to yield an extract, which is then semi-purified by solvent maceration .
Análisis De Reacciones Químicas
Types of Reactions: 4|A-Hydroxy-10-DAB undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various taxane derivatives, which are crucial intermediates in the synthesis of paclitaxel and other chemotherapeutic agents .
Comparación Con Compuestos Similares
10-Deacetylbaccatin III: A precursor in the synthesis of paclitaxel, similar to 4|A-Hydroxy-10-DAB.
Baccatin III: Another intermediate in the taxane biosynthesis pathway.
Docetaxel: A chemotherapeutic agent similar to paclitaxel but with different pharmacokinetic properties.
Uniqueness: 4|A-Hydroxy-10-DAB is unique due to the presence of the hydroxy group at the 4|A position, which is crucial for the synthesis of specific taxane derivatives. This structural feature distinguishes it from other similar compounds and enhances its utility in the production of paclitaxel and related chemotherapeutic agents .
Propiedades
IUPAC Name |
[(1R,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4-acetyloxy-1,9,12,15,16-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O11/c1-13-18-20(33)22(34)27(5)16(31)11-17-28(12-38-17,40-14(2)30)21(27)24(39-25(36)15-9-7-6-8-10-15)29(37,26(18,3)4)23(35)19(13)32/h6-10,16-17,19-21,23-24,31-33,35,37H,11-12H2,1-5H3/t16-,17+,19+,20+,21-,23-,24-,27+,28-,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPZCTVRVPPAB-YZSQHPIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)([C@H]([C@@H]1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415736 |
Source


|
| Record name | 4|A-Hydroxy-10-DAB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145533-34-2 |
Source


|
| Record name | 4|A-Hydroxy-10-DAB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

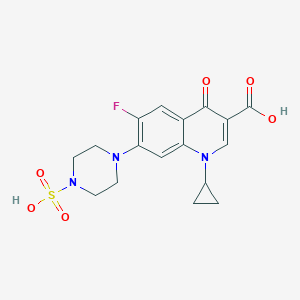

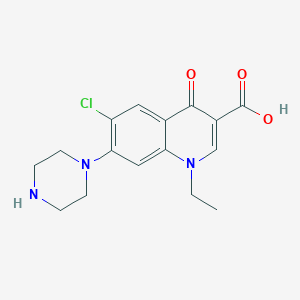
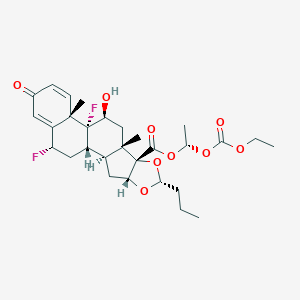

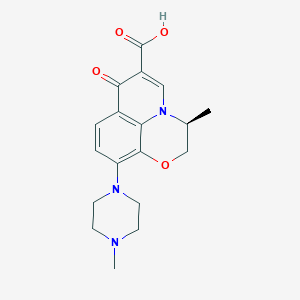
![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)
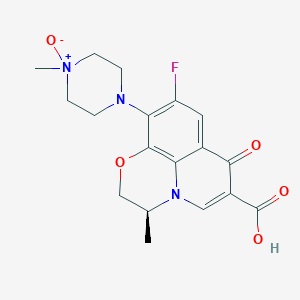
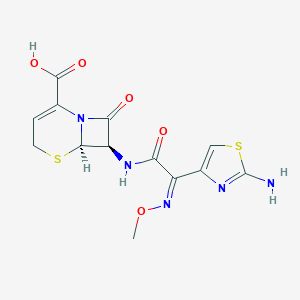
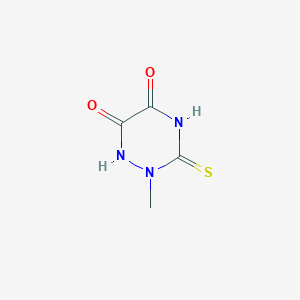
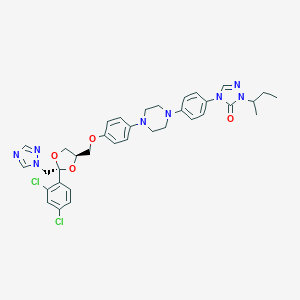
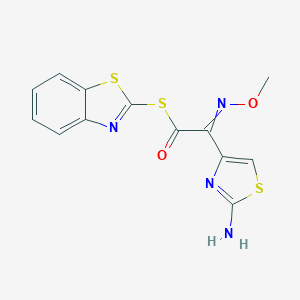
![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B194008.png)
